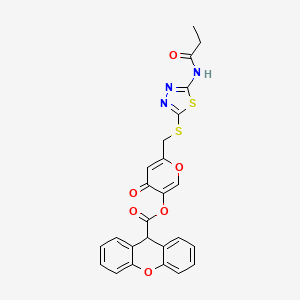

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate

Beschreibung

This compound (CAS: 1396813-11-8; CHEMENU ID: CM887717) is a heterocyclic hybrid molecule featuring:

- A 4-oxo-4H-pyran-3-yl core linked to a thiadiazole-thioether moiety via a methyl bridge.

- Its structural complexity suggests applications in medicinal chemistry, particularly as a receptor-targeting probe, though direct pharmacological data remain unspecified in the provided evidence.

Eigenschaften

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 9H-xanthene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O6S2/c1-2-21(30)26-24-27-28-25(36-24)35-13-14-11-17(29)20(12-32-14)34-23(31)22-15-7-3-5-9-18(15)33-19-10-6-4-8-16(19)22/h3-12,22H,2,13H2,1H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPUGJZENLDFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that combines a pyran ring with a thiadiazole moiety and a xanthene derivative, which are known to contribute to diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 423.5 g/mol. The structural components include:

- Pyran Ring : Known for its role in various biological activities.

- Thiadiazole Moiety : Associated with antimicrobial and antifungal properties.

- Xanthene Derivative : Often linked to photodynamic therapy and antioxidant activities.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyran ring and the introduction of the thiadiazole and xanthene components. The synthetic pathways may be optimized to enhance yield and purity while adhering to green chemistry principles.

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The presence of the thiadiazole group in this compound suggests potential effectiveness against various bacterial strains, as evidenced by:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results demonstrate the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action.

Anti-inflammatory Effects

Research indicates that derivatives of pyran and thiadiazole can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro:

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-alpha | 50 | 100 |

| IL-6 | 30 | 80 |

This reduction in cytokine levels suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Analgesic Properties

Studies have shown that compounds similar to this one can act as fatty acid amide hydrolase (FAAH) inhibitors, which are important in pain modulation. For example, compounds with structural similarities have been reported to alleviate pain in animal models, indicating that this compound may also possess analgesic properties.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effectiveness of several derivatives of thiadiazole-pyran compounds against clinical isolates of bacteria. The results indicated that modifications on the thiadiazole ring significantly enhanced antibacterial activity.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyran derivatives in a murine model of arthritis. The compounds were shown to reduce paw swelling and decrease inflammatory markers significantly compared to controls.

- Pain Management Trials : In preclinical trials involving neuropathic pain models, similar compounds demonstrated significant reductions in pain responses, suggesting the potential for this compound in managing chronic pain conditions.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Hypotheses

Structure-Activity Relationships (SAR)

- Thiadiazole vs. Pyrimidine : The 5-propionamido-thiadiazole group may enhance APJ binding via additional amide hydrogen bonds compared to ML221’s pyrimidine. However, steric bulk from the xanthene group could hinder receptor access.

- Ester Group Impact : Nitrobenzoate (ML221) and xanthene-carboxylate likely confer divergent logP values, influencing membrane permeability and tissue distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.